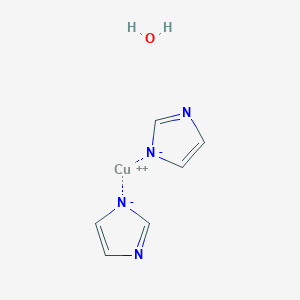

copper;imidazol-3-ide;hydrate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H8CuN4O |

|---|---|

Molecular Weight |

215.70 g/mol |

IUPAC Name |

copper;imidazol-3-ide;hydrate |

InChI |

InChI=1S/2C3H3N2.Cu.H2O/c2*1-2-5-3-4-1;;/h2*1-3H;;1H2/q2*-1;+2; |

InChI Key |

CYMFJBATQBNETD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C[N-]1.C1=CN=C[N-]1.O.[Cu+2] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for Copper Imidazolate Hydrate Systems

Conventional Solution-Phase Synthesis Routes

Conventional solution-phase synthesis remains a fundamental approach for preparing copper imidazolate compounds. These methods typically involve the direct reaction of a copper(II) salt with imidazole (B134444) in a suitable solvent, most commonly water. The simplicity of this approach allows for the straightforward production of various copper imidazolate polymorphs.

For instance, different colored modifications of copper(II) bis(imidazolate), Cu(im)₂, can be selectively prepared. The blue polymorph is synthesized by reacting an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) with imidazole and sodium carbonate at elevated temperatures. Initially, a violet precipitate of a precursor, [Cu(imH)₂(CO₃)]·H₂O, is formed, which gradually transforms into the final blue product upon continued reaction. bohrium.com In another example, a pink modification of Cu(im)₂ is produced by dissolving imidazole in a solution of copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O) and adding sodium hydroxide. bohrium.com This demonstrates that the choice of the copper salt precursor is a key factor in directing the synthesis towards a specific polymorph. nih.gov

Hydrothermal and Solvothermal Approaches for Crystalline Products

To obtain highly crystalline copper imidazolate hydrates, hydrothermal and solvothermal methods are frequently employed. These techniques involve carrying out the synthesis in a sealed vessel, such as an autoclave, under elevated temperature and pressure. The solvent can be water (hydrothermal) or an organic solvent (solvothermal). These conditions facilitate the dissolution and recrystallization of reactants, leading to the formation of well-defined crystalline structures.

Hydrothermal reactions of copper(II) salts with imidazole ligands at temperatures around 120°C have been shown to produce various copper imidazolate polymers. google.com Solvothermal methods have also been successful, with reactions carried out at temperatures ranging from 140°C to 180°C for extended periods (24 to 72 hours) to yield crystalline products. vub.beacs.org These high-temperature methods can also influence the valence state of the copper ion, with studies showing that copper(II) can be reduced to copper(I) during hydrothermal treatments, leading to mixed-valence Cu(I)/Cu(II) imidazolate polymers. mdpi.com

Ligand-Controlled Self-Assembly in Coordination Compound Formation

The structure of copper imidazolate hydrates is profoundly influenced by the principles of self-assembly, where the imidazolate ligand and other coordinating species direct the formation of extended networks. The imidazolate anion, acting as an exo-bidentate ligand, bridges copper centers to form one-, two-, or three-dimensional coordination polymers. nih.gov

The final architecture is not only dictated by the primary imidazolate ligand but can also be controlled by introducing other ligands into the reaction mixture. For example, the use of complex, polydentate Schiff-base ligands that incorporate an imidazole moiety allows for the construction of intricate polymeric species through a self-assembly process that is sensitive to the ligand-field strength. semanticscholar.org Similarly, tripodal metalloligands can direct the self-assembly process to form complex, discrete heterometallic cages containing imidazolate bridges. rsc.org

Green and Sustainable Synthesis Techniques

In response to the growing need for environmentally friendly chemical processes, green synthesis routes for copper imidazolate hydrates have been developed. A key strategy is the use of water as a solvent at ambient temperatures, which avoids the need for organic solvents and high energy input.

A notable green method involves a simple, room-temperature aqueous synthesis for producing porous coordination polymer nanoparticles composed of Cu²⁺ and imidazolate. This approach is not only efficient but also scalable. Surfactant-assisted methods, also conducted in water at room temperature, have been used to prepare ultrathin, water-stable 2D copper-imidazolate frameworks. In these syntheses, a surfactant like cetyl trimethyl ammonium bromide (CTAB) acts as a stabilizing agent, controlling the growth rate of the nanocrystals.

Liquid-Phase Reduction Methods for Nanomaterial Preparation

Liquid-phase reduction is a common technique for preparing metallic and metal-oxide nanomaterials, and it has been adapted for systems involving copper and imidazole. This method typically involves reducing a copper salt precursor in the presence of a stabilizing agent.

For the preparation of oxidation-resistant copper nanoparticles, a liquid-phase reduction can be performed using a copper precursor like copper(II) acetate or copper(II) sulfate pentahydrate, a reducing agent such as ascorbic acid or hydrazine hydrate (B1144303), and an imidazole-based compound as a protective or dispersing agent. The imidazole compound complexes with the copper atoms, forming a protective layer on the surface of the nanoparticles that prevents oxidation. While this method primarily yields imidazole-coated copper nanoparticles rather than a copper imidazolate coordination polymer, it demonstrates a key synthetic methodology for producing nanomaterials within this chemical system.

In-Situ Thermal (IST) Approaches for Metal-Organic Frameworks

In-situ thermal (IST) synthesis is an emerging solvent-free technique for the production of metal-organic frameworks (MOFs), including copper-containing zeolitic imidazolate frameworks (ZIFs). This eco-friendly method involves heating a mixture of the metal precursor and the organic linker (imidazole derivative) in the absence of any solvent.

In this approach, the 2-methylimidazole (B133640) linker can serve simultaneously as a ligand, a solvent, and a hydrophilic agent. The IST method allows for rapid crystallization and can generate high yields of porous, crystalline ZIFs in a short time, making it a promising strategy for large-scale, cost-effective synthesis. rsc.org Another in-situ approach involves the direct conversion of a copper metal substrate into a MOF film. This is achieved by reacting the copper substrate with a solution containing the linker and an oxidizing agent, which dissolves the metal to provide the Cu²⁺ ions needed for framework formation. This allows for the rapid growth of MOF films directly on a substrate. semanticscholar.org

Influence of Reaction Conditions on Product Polymorphism and Hydration States

The final structure, polymorphism, and hydration state of copper imidazolate products are highly sensitive to the specific reaction conditions employed during synthesis. nih.gov A multitude of factors, including pH, temperature, solvent, reactant stoichiometry, and the nature of the counter-ions, can be manipulated to selectively crystallize different forms of the compound. nih.gov

The pH of the reaction medium is a critical parameter. Studies on copper(II) complexes with polydentate imidazole-based ligands show that increasing the pH can lead to the deprotonation of the imidazole ring, forming imidazolato bridges between copper centers. Further increases in pH can result in the formation of hydroxido bridges.

Temperature also plays a significant role. For example, leaving a reaction mixture of copper(II) nitrate, imidazole, and NaOH at 45°C for two days causes a gradual color transformation from pink to olive, indicating a polymorphic transformation. bohrium.com The choice of solvent and the presence of specific counter-ions from the starting copper salt (e.g., SO₄²⁻ vs. NO₃⁻) are also determining factors in which polymorph is formed. bohrium.comnih.gov Furthermore, crystallization conditions can lead to products with different hydration states, such as stable hydrates versus less stable, reversibly crystallizing forms.

The following table summarizes how different synthetic conditions can lead to various copper imidazolate polymorphs:

| Copper Salt | Other Reagents | Solvent | Temperature | Resulting Polymorph/Product |

|---|---|---|---|---|

| CuSO₄·5H₂O | Imidazole, Na₂CO₃ | Water | Hot Solution (~100°C) | Blue Modification (via [Cu(imH)₂(CO₃)]·H₂O intermediate) bohrium.com |

| Cu(NO₃)₂·3H₂O | Imidazole, NaOH | Water | Room Temperature | Pink Modification bohrium.com |

| Cu(NO₃)₂·3H₂O | Imidazole, NaOH | Water | 45°C (for 2 days) | Olive Modification (from Pink) bohrium.com |

| CuO | Imidazole | Molten Imidazole | ~150°C | Blue Modification bohrium.com |

Precursor Chemistry and Ligand Modification Strategies for Tunable Architectures

The rational design and synthesis of copper imidazolate hydrate systems with desired architectures and properties are deeply rooted in the principles of crystal engineering and coordination chemistry. The final structure, dimensionality, porosity, and functionality of these materials are not accidental but are directed by the careful selection of precursors—specifically the copper source and the imidazolate-based ligands—and the strategic modification of these components.

The choice of the copper(II) salt as a precursor can influence the reaction kinetics and the final product's structure. Various copper salts, differing in their counter-anions, are employed in the synthesis of these coordination polymers. For instance, copper(II) acetate monohydrate, copper sulfate pentahydrate, and copper chloride have all been successfully used as precursor materials. nih.govnih.gov The anions from these salts can sometimes be incorporated into the final framework or influence the coordination geometry of the copper center during the initial stages of crystal nucleation and growth.

Similarly, the selection of the imidazole-based precursor is critical. While simple imidazole is a common choice, derivatives with functional groups offer a powerful tool for tuning the architecture. For example, imidazole-2-carboxaldehyde introduces a reactive aldehyde group that can exist in equilibrium with its hydrate (gem-diol) form, influencing the coordination mode and hydrogen bonding networks within the crystal lattice. rsc.orgresearchgate.net The pH of the reaction medium can determine which form—aldehyde or hydrate—is stable and precipitates, thereby directing the synthesis toward a specific structure. researchgate.net

Interactive Data Table: Copper Precursors in Imidazolate Synthesis This table summarizes common copper precursors and their typical applications in forming copper imidazolate complexes.

| Precursor Compound | Application/Resulting Complex | Reference |

| Copper(II) Acetate Monohydrate | Synthesis of Schiff base copper(II) complexes with imidazole ligands. | nih.gov |

| Copper Sulfate Pentahydrate | Used to prepare copper nanoparticles coated with imidazole derivatives. | nih.gov |

| Copper Chloride | Employed in the synthesis of 2D copper-imidazolate frameworks (2DCIFs). | rsc.org |

| Copper(II) Nitrate | Utilized in creating copper-doped zeolitic imidazolate frameworks (ZIFs). | researchgate.net |

Ligand modification represents a sophisticated strategy for engineering the supramolecular architecture of copper imidazolate hydrates. By introducing substituents onto the imidazole ring, chemists can control steric hindrance, introduce new functional sites for secondary interactions, and alter the electronic properties of the ligand, all of which translate into control over the final framework.

One effective strategy involves the use of substituted imidazoles to create protective layers on copper materials, a process guided by coordination chemistry. Studies have shown that imidazole, 2-methylimidazole, 2-phenylimidazole, and benzimidazole (B57391) can act as protective agents for copper nanoparticles. nih.govresearchgate.net These ligands coordinate to the copper surface, forming a compact film that enhances properties like oxidation resistance. nih.gov The choice of the substituent (e.g., a fused benzene ring in benzimidazole) directly impacts the effectiveness of this protective layer and the resulting material's stability. nih.govresearchgate.net

Furthermore, the introduction of additional coordinating groups onto the ligand can lead to more complex and robust architectures. For example, using imidazole-2-carboxaldehyde (ICA) as a ligand for copper ions (Cu²⁺) has led to the formation of two-dimensional copper-imidazolate frameworks (2DCIFs). rsc.orgrsc.org In this synthesis, the ligand coordinates to the copper center not only through the imidazole nitrogen atoms but also through the oxygen atom of the aldehyde group, creating stable Cu–N and Cu–O bonds that define the 2D structure. rsc.org The use of a surfactant like cetyl trimethyl ammonium bromide (CTAB) in this process acts as a structure-directing agent, controlling the crystal growth to yield highly homogeneous and ultrathin nanosheets. rsc.org

Bimetallic systems introduce another layer of complexity and tunability. The synthesis of copper-zinc bimetallic imidazolate frameworks can be achieved by reacting a mixture of metal precursors, such as copper and zinc nitrates, with an imidazole linker like 2-methylimidazole. researchgate.net This approach allows for the doping of a host framework (like a zinc imidazolate framework, ZIF) with copper, modifying the material's electronic and catalytic properties.

Interactive Data Table: Ligand Modification and Architectural Outcomes This table details how different imidazole-based ligands and synthetic strategies are used to achieve specific, tunable architectures in copper imidazolate systems.

| Ligand/Strategy | Precursors | Architectural Outcome | Key Feature | Reference(s) |

| Imidazole Derivatives | Copper Acetate, Imidazole, 2-Methylimidazole, Benzimidazole | Coated Copper Nanoparticles | Formation of a protective coordination film on the nanoparticle surface. | nih.govresearchgate.net |

| Imidazole-2-carboxaldehyde (ICA) + Surfactant | Copper Chloride, ICA, Cetyl Trimethyl Ammonium Bromide (CTAB) | 2D Nanosheets (2DCIFs) | Surfactant-assisted synthesis controls crystal growth, leading to ultrathin sheets. | rsc.orgrsc.org |

| N-salicylideneacetylhydrazine + Imidazole | Copper(II) salt, N-salicylideneacetylhydrazine, Imidazole | 1-D Supramolecular Structure & Bridged Dicopper(II) Complex | Imidazole acts as a terminal ligand or a bridging imidazolate anion, controlled by reaction stoichiometry. | tandfonline.com |

| Bimetallic Approach | Copper Nitrate, Zinc Nitrate, 2-Methylimidazole | Copper-Doped Zeolitic Imidazolate Frameworks (ZIFs) | Incorporation of a secondary metal into the framework to tune properties. | researchgate.net |

Advanced Structural Elucidation of Copper;imidazol 3 Ide;hydrate Systems

Single-Crystal X-ray Diffraction Analysis of Hydrated Species

Single-crystal X-ray diffraction (SC-XRD) stands as a definitive method for the precise determination of the atomic arrangement in crystalline materials. For copper imidazolate hydrates, this technique has been instrumental in characterizing various hydrated species. researchgate.netcore.ac.uknih.gov

Determination of Detailed Crystallographic Parameters and Unit Cell Information

SC-XRD analysis provides detailed crystallographic parameters, including the unit cell dimensions (a, b, c, α, β, γ), space group, and the number of formula units (Z) per unit cell. researchgate.netcore.ac.uknih.govacs.org For instance, a hydrated copper imidazolate complex, [Cu(im)6]Cl2·4H2O, was found to crystallize in the triclinic system with space group P-1. researchgate.net Another hydrated species, [Cu(ia)2(H2O)], where 'ia' is the imidazole-4-acetato anion, was also characterized, revealing a quasi-square pyramidal geometry around the copper ion. tandfonline.com

The study of different copper imidazolate hydrate (B1144303) systems reveals a diversity in their crystal structures. For example, the less stable form of a copper hydrate complex was found to have a unit-cell volume of 3630.5(7) ų in the P-1 space group with Z=2, while its more stable form exhibited a unit-cell volume of 7065(7) ų in the C2/c space group with Z=8. nih.gov These parameters are crucial for understanding the packing and symmetry of the crystal lattice.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Z | Reference |

|---|---|---|---|---|---|

| [Cu(im)6]Cl2·4H2O | Triclinic | P-1 | a = 8.8097(18) Å, b = 9.0812(18) Å, c = 10.586(2) Å, α = 75.08(3)°, β = 83.14(2)°, γ = 61.84(3)° | N/A | researchgate.net |

| [Cu(ia)2(H2O)] | N/A | N/A | N/A | N/A | tandfonline.com |

| Less Stable Copper Hydrate | Triclinic | P-1 | Volume = 3630.5(7) ų | 2 | nih.govacs.org |

| Stable Copper Hydrate | Monoclinic | C2/c | Volume = 7065(7) ų | 8 | nih.govacs.org |

Analysis of Copper(II) Coordination Geometry and Local Environment

In many copper imidazolate polymorphs, the copper(II) ions exhibit a four-coordinate CuN4 chromophore. acs.orgnih.gov In the complex [Cu(ia)2(H2O)], the copper(II) ion is in a quasi-square pyramidal environment, with the base formed by a carboxylic oxygen and an imidazole (B134444) nitrogen atom from each of the two imidazole-4-acetato ligands, and the apex occupied by a water molecule. tandfonline.com The coordination number of copper atoms can also be five, with a square pyramidal geometry, as seen in a 2D copper-imidazolate framework. rsc.org The presence of bulky ancillary ligands like imidazole can lead to unusual coordination geometries. rsc.org

Elucidation of Imidazolate Ligand Binding Modes and Orientation

The imidazolate anion is a versatile ligand that can adopt various binding modes, acting as a bridge between copper centers to form polynuclear complexes with diverse structural motifs. researchgate.net The most common binding mode is the (N,N')-exobidentate fashion, where the imidazolate ligand bridges two copper ions through its two nitrogen atoms, leading to the formation of 2D or 3D networks. acs.orgnih.govresearchgate.net

SC-XRD analysis precisely determines the orientation of the imidazolate rings and the Cu-N bond lengths and angles, which are critical for understanding the magnetic and electronic properties of the material. rsc.orgmdpi.com The imidazolate ring is an essential metal-binding site in many metalloproteins, making these synthetic complexes important models for biological systems. researchgate.net

Powder X-ray Diffraction (XRPD) for Polycrystalline Phases

While SC-XRD is ideal for single crystals, powder X-ray diffraction (XRPD) is indispensable for the structural analysis of polycrystalline materials, which are often the bulk products of synthesis. nih.govacs.orgresearchgate.netrsc.orgrsc.orgnih.govmontclair.edu

Investigation of Polymorphism and Supramolecular Isomerism in Copper Imidazolate Networks

XRPD is a powerful tool for identifying and characterizing different polymorphic forms of copper imidazolates. acs.org Polymorphs are crystalline solids that have the same chemical composition but different crystal structures. Several polymorphs of copper(II) bis(imidazolate), [Cu(im)2], have been identified, including blue, green, and olive-green phases, each exhibiting unique XRPD patterns. acs.orgacs.org The study of these polymorphs is crucial as they can exhibit different physical and chemical properties. Supramolecular isomerism, where the isomers have the same coordination sphere but differ in their extended network structure, can also be investigated using XRPD. acs.orgresearchgate.net

Application of Rietveld Refinement and Ab Initio Structure Solution from XRPD Data

For polycrystalline samples where single crystals are not available, XRPD data can be used for ab initio structure determination and Rietveld refinement. acs.org The Rietveld method is a powerful technique for refining crystal structure models by minimizing the difference between an observed powder diffraction pattern and a calculated one. This method has been successfully applied to solve the crystal structures of several copper(II) imidazolate polymorphs from high-resolution XRPD data. acs.org Ab initio structure solution from XRPD data involves determining the crystal structure directly from the powder diffraction pattern without prior knowledge of a structural model. This has been instrumental in characterizing new copper imidazolate frameworks. core.ac.ukrsc.orgacs.org

| Phase | Crystal System | Space Group | Unit Cell Parameters | Z | Reference |

|---|---|---|---|---|---|

| Blue | Trigonal | R-3 | a = 27.559(3) Å, c = 5.3870(9) Å | 54 | acs.orgnih.govresearchgate.net |

| Green | Orthorhombic | Ccca | a = 21.139(1) Å, b = 19.080(1) Å, c = 9.2842(8) Å | 20 | acs.orgnih.govresearchgate.net |

| Olive-green | Monoclinic | C2/c | a = 11.7556(8) Å, b = 23.422(2) Å, c = 9.0727(9) Å, β = 104.993(5)° | 12 | acs.orgnih.govresearchgate.net |

Role of Water Molecules in Supramolecular Architectures and Intermolecular Hydrogen Bonding Networks

Water molecules play a pivotal role in the crystal engineering of copper;imidazol-3-ide;hydrate systems, dictating the formation of intricate supramolecular architectures through extensive hydrogen bonding networks. These interactions are not merely supportive; they are often integral to the stabilization of the entire crystal lattice. nih.gov The presence of water molecules, whether coordinated directly to the copper(II) ion or as lattice water, facilitates the assembly of complex structures through a variety of hydrogen bonding motifs. researchgate.net

The geometry of the hydrogen bonds, including donor-acceptor distances and angles, is crucial in determining the dimensionality and topology of the resulting supramolecular framework. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. mdpi.comacs.org The analysis of crystal structures reveals that O-H···N and O-H···O hydrogen bonds are prevalent, connecting the copper-imidazole units into larger assemblies. researcher.life The strength of these hydrogen bonds can be influenced by the coordination environment of the copper ion; a stronger Cu-OH2 interaction can increase the acidity of the water molecule, leading to stronger hydrogen bonds. researchgate.net

| Donor (D) | Acceptor (A) | D-H···A Distance (Å) | Significance | Reference |

|---|---|---|---|---|

| Water (O-H) | Imidazole (N) | ~2.8 - 3.0 | Links copper-imidazole units into extended networks. | acs.org |

| Water (O-H) | Water (O) | ~2.7 - 2.9 | Formation of water clusters and tapes within the lattice. | tandfonline.com |

| Water (O-H) | Carboxylate (O) | ~2.6 - 2.8 | Stabilizes complexes with carboxylate co-ligands. | tandfonline.com |

| Imidazole (N-H) | Water (O) | ~2.9 - 3.1 | Contributes to the overall hydrogen-bonding scheme. | science.gov |

Correlation of Spectroscopic Data with Determined Crystal Structures

The elucidation of the intricate structures of this compound systems is heavily reliant on the correlation of spectroscopic data with single-crystal X-ray diffraction results. acs.orgresearchgate.net Spectroscopic techniques such as Fourier-transform infrared (FTIR), Raman, and electronic (UV-Vis) spectroscopy provide valuable insights into the coordination environment of the copper(II) ion and the nature of the ligand bonding, which can be directly related to the determined crystal structures. tandfonline.com

The presence of water molecules is clearly identified by characteristic O-H stretching and H-O-H bending vibrations in the IR spectrum. researchgate.net The frequencies of the O-H stretching bands can indicate the strength of hydrogen bonding; broader and lower frequency bands are indicative of stronger hydrogen bonds, a finding that can be corroborated with the hydrogen bond distances observed in the crystal structure. researchgate.net Water librational modes, appearing at lower frequencies, can also provide information about the environment of the water molecules within the crystal lattice. researchgate.net

Electronic Spectroscopy (UV-Vis): Electronic or UV-Vis spectroscopy is a powerful tool for probing the d-d electronic transitions of the copper(II) ion, which are sensitive to its coordination geometry and the nature of the coordinating ligands. tandfonline.comresearchgate.net The position and shape of the d-d absorption band can distinguish between different coordination environments, such as tetrahedral, square planar, square pyramidal, or octahedral. tandfonline.commdpi.com For example, a single broad d-d band is often characteristic of a tetragonally distorted octahedral or square pyramidal geometry. tandfonline.com The energy of this transition (λmax) can be empirically correlated to the type of donor atoms and the degree of axial distortion. researchgate.net The presence of charge transfer bands, such as ligand-to-metal charge transfer (LMCT), can also be assigned and correlated with the specific ligands present in the copper's coordination sphere. tandfonline.comrsc.org In imidazolate-bridged systems, these spectroscopic features can provide evidence for magnetic interactions between metal centers. rsc.org

| Spectroscopic Technique | Observed Feature | Wavenumber/Wavelength Range | Structural Correlation | Reference |

|---|---|---|---|---|

| FTIR | O-H Stretch (water) | 3200-3600 cm⁻¹ | Presence and hydrogen bonding strength of water molecules. Lower frequency indicates stronger H-bonds. | researchgate.net |

| FTIR | Imidazole Ring Vibrations | 1400-1600 cm⁻¹ | Coordination of imidazolate to Cu(II). Shifts indicate changes in Cu-N bonding. | acs.org |

| Raman | Cu-N Stretch | 250-400 cm⁻¹ | Direct probe of the copper-imidazole coordination bond. | acs.org |

| UV-Vis | d-d Transitions | 550-800 nm | Coordination geometry of the Cu(II) ion (e.g., octahedral, square pyramidal). | tandfonline.comresearchgate.net |

| UV-Vis | N(imidazole) → Cu(II) LMCT | ~320 nm | Confirms the involvement of imidazole nitrogen in the coordination sphere. | researchgate.net |

Sophisticated Spectroscopic Characterization Techniques Applied to Copper;imidazol 3 Ide;hydrate

Electron Paramagnetic Resonance (EPR) and Related Hyperfine Techniques (ENDOR, HYSCORE)

Electron Paramagnetic Resonance (EPR) spectroscopy, along with its more advanced variants like Electron Nuclear Double Resonance (ENDOR) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, are powerful tools for studying paramagnetic species such as copper(II) complexes. acs.org These methods are particularly well-suited for elucidating the electronic and geometric structures of the copper centers within imidazolate environments. acs.org

Probing Electronic and Geometric Structures of Copper Centers in Imidazolate Environments

EPR spectroscopy provides direct information about the local environment of the paramagnetic Cu(II) ion. acs.org The shape and features of the EPR spectrum are highly sensitive to the coordination geometry and the nature of the coordinating ligands. For instance, the EPR spectra of imidazolate-bridged copper(II) complexes can reveal whether the copper centers are magnetically interacting. niscpr.res.in The observation of a half-field signal (M = ± 2) in the EPR spectrum is indicative of a magnetic interaction between two copper ions bridged by an imidazolate ligand. niscpr.res.in

In frozen solutions, the EPR spectra of copper-imidazolate complexes often exhibit axial or rhombic symmetry, which provides clues about the distortion from ideal geometries. researchgate.netnih.gov For example, a dx2-dy2 ground state is often observed for Cu(II) in a square-planar or tetragonally distorted octahedral environment. researchgate.net The electronic structure of the imidazole (B134444) ring and the coupling of the unpaired electron spin with the remote ¹⁴N nucleus are relatively consistent across various copper-imidazole complexes. nih.gov

Advanced techniques like ENDOR and HYSCORE provide further resolution by probing the hyperfine interactions between the electron spin of the Cu(II) ion and the nuclear spins of the surrounding atoms, particularly the nitrogen atoms of the imidazolate ligand and the protons of both the ligand and coordinated water molecules. acs.orgacs.orgacs.org These techniques can precisely measure the hyperfine coupling constants and nuclear quadrupole interactions, which are sensitive to the bond distances and angles in the coordination sphere. acs.orgrsc.org This allows for a detailed mapping of the coordination environment, including the identification of directly coordinated and more distant nuclei. aip.org

Analysis of Spin Hamiltonian Parameters and Hyperfine Couplings for Coordination Environment

The analysis of EPR spectra is based on the spin Hamiltonian, which includes terms for the electron Zeeman interaction (g-tensor) and the hyperfine coupling (A-tensor) between the electron spin and the copper nuclear spin. nih.gov The principal values of these tensors (gₓ, gᵧ, g₂, and Aₓ, Aᵧ, A₂) provide a wealth of information about the electronic structure and symmetry of the copper site. acs.orgacs.org

For instance, in a five-coordinate [Cu(acac)₂Im] monoadduct, where 'acac' is acetylacetonate (B107027) and 'Im' is imidazole, the spin Hamiltonian parameters were determined to be g₁ = 2.063, g₂ = 2.063, g₃ = 2.307, and A₁ = 26 MHz, A₂ = 15 MHz, A₃ = 472 MHz, indicating an axial coordination of the imidazole. acs.org For a six-coordinate [Cu(acac)₂Im₂] bis-adduct, the parameters were g₁ = 2.059, g₂ = 2.059, g₃ = 2.288, and A₁ = 30 MHz, A₂ = 30 MHz, A₃ = 498 MHz. acs.org

HYSCORE spectroscopy is particularly useful for determining the hyperfine and nuclear quadrupole interactions of ligand nuclei, such as the remote ¹⁴N of the imidazole ring. acs.org For the [Cu(acac)₂Im₂] complex, the hyperfine values for the remote amine nitrogens were found to be [1.5, 1.4, 2.5] MHz with a nuclear quadrupole coupling constant (e²qQ/h) of 1.4 MHz and an asymmetry parameter (η) of 0.9. acs.org ¹H ENDOR can identify different protons within the imidazole ring, further refining the structural model. acs.org

The following table summarizes typical spin Hamiltonian parameters for some copper-imidazolate complexes:

| Complex | g-values | A-values (MHz) | Reference |

| [(glyval)Cu-im-Cu(glyval)]Na | g_iso = 2.092 | Not resolved | niscpr.res.in |

| [Cu(acac)₂Im] | g₁, g₂ = 2.063, g₃ = 2.307 | A₁ = 26, A₂ = 15, A₃ = 472 | acs.org |

| [Cu(acac)₂Im₂] | g₁, g₂ = 2.059, g₃ = 2.288 | A₁ = 30, A₂ = 30, A₃ = 498 | acs.org |

Table 1: Spin Hamiltonian parameters for selected copper-imidazolate complexes.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy)

Assignment of Ligand and Coordination Mode Vibrations

The vibrational spectra of copper-imidazolate-hydrate complexes exhibit characteristic bands corresponding to the internal vibrations of the imidazolate ligand, the coordinated water molecules, and the copper-ligand stretching modes. niscpr.res.inmdpi.com The coordination of the imidazolate ligand to the copper(II) ion typically occurs through one of the nitrogen atoms. mdpi.com This coordination leads to shifts in the vibrational frequencies of the imidazole ring compared to the free ligand. nih.gov

For instance, the C=C and C=N stretching vibrations of the imidazole ring, typically observed in the 1600-1400 cm⁻¹ region, are sensitive to coordination. nih.gov In one study, these bands were observed at 1643 cm⁻¹ and 1412 cm⁻¹ in a copper nanoparticle system with imidazole. nih.gov The C-N stretching modes of imidazole are generally found between 1486 cm⁻¹ and 1325 cm⁻¹. sci.am The presence of coordinated water is indicated by a broad stretching band in the 3800–2700 cm⁻¹ region due to O-H vibrations. theiet.org

The far-infrared and Raman spectra are particularly informative for identifying the metal-ligand stretching vibrations. The Cu-N stretching vibrations in copper-imidazole complexes are typically observed in the low-frequency region of the spectrum. acs.org

The following table presents a general assignment of key vibrational modes in copper-imidazolate complexes:

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| N-H Stretch (Imidazole) | 3500-3000 | sci.am |

| O-H Stretch (Hydrate) | 3800-2700 | theiet.org |

| C-H Stretch (Imidazole) | 3126-2922 | sci.am |

| C=C and C=N Stretch | 1650-1400 | nih.gov |

| C-N Stretch | 1486-1325 | sci.am |

| Cu-N Stretch | ~510 | uct.ac.za |

| Cu-O Stretch | ~450 | researchgate.net |

Table 2: General vibrational assignments for copper-imidazolate-hydrate complexes.

Application of Isotopic Labeling Studies (e.g., Deuterium Labeling)

Isotopic labeling is a powerful technique used in vibrational spectroscopy to definitively assign vibrational modes. ohsu.edulibretexts.org By substituting an atom with a heavier isotope (e.g., hydrogen with deuterium, ¹⁴N with ¹⁵N), the frequencies of the vibrational modes involving that atom will shift to lower wavenumbers. uct.ac.za This frequency shift allows for the unambiguous identification of bands associated with specific atomic motions.

Deuterium labeling of the N-H group of the imidazole ring or the H₂O molecules can help to assign the N-H and O-H bending and stretching modes. tandfonline.com Similarly, ¹⁵N labeling of the imidazole ring can confirm the assignment of the Cu-N stretching vibrations and the internal modes of the imidazolate ligand. nih.gov For example, in a study of cobaloximes, ¹⁵N-labeling of the pyridine (B92270) ligand provided firm assignments for the pyridine ligand vibrations and the Co-N(py) stretching mode. uct.ac.za This approach is invaluable for complex molecules where many vibrational modes may overlap. uct.ac.za

Electronic Absorption and Luminescence Spectroscopy

Electronic absorption (UV-Vis) and luminescence spectroscopy are employed to investigate the electronic transitions within the copper-imidazolate-hydrate complex. acs.orgniscpr.res.inaip.orgmdpi.comtandfonline.com These techniques provide information about the d-d transitions of the copper(II) ion and charge transfer bands, which are sensitive to the coordination environment.

The electronic absorption spectra of copper(II)-imidazole complexes typically show a broad d-d transition band in the visible region. niscpr.res.in The position of this band is dependent on the ligand field strength. niscpr.res.in For instance, the imidazole ligand creates a stronger ligand field than water, causing a shift in the d-d transitions to shorter wavelengths (a hypsochromic or blue shift). niscpr.res.in In a study of a glycylvaline (B15071086) copper complex, the d-d transition was observed at 636 nm with a water ligand and shifted to 576 nm with an imidazole ligand. niscpr.res.in

The formation of mixed-ligand complexes can be confirmed by the appearance of new absorption bands or shifts in the absorption maxima compared to the binary complexes. mdpi.com An increase in the optical density of a solution containing copper(II), an oxyacid, and imidazole compared to the systems with only one ligand is evidence for the formation of a mixed-ligand complex. mdpi.com

In addition to d-d transitions, ligand-to-metal charge transfer (LMCT) bands can be observed in the ultraviolet region. tandfonline.com These transitions involve the transfer of an electron from a ligand orbital to a metal d-orbital. In a study of an aquabis(imidazole-4-acetato)copper(II) complex, both d-d and LMCT transitions were assigned in the reflectance spectrum. tandfonline.com The UV spectra of copper(II) complexes with N-methyl derivatives of L-histidine showed a charge transfer shoulder at around 330 nm. nih.gov

Luminescence spectroscopy can also provide insights into the electronic structure and excited-state properties of these complexes, although it is less commonly reported for simple copper(II)-imidazolate-hydrate systems.

The following table summarizes the electronic absorption data for some copper-imidazolate complexes:

| Complex/System | λ_max (nm) | Transition Type | Reference |

| [(glyval)Cu-OH₂] | 636 | d-d | niscpr.res.in |

| [(glyval)Cu-imH] | 576 | d-d | niscpr.res.in |

| Cu(II)-pi-methyl-L-histidine dimer | ~330 | CT shoulder | nih.gov |

| Cu(II)-tau-methyl-L-histidine dimer | ~330 | CT shoulder | nih.gov |

Table 3: Electronic absorption data for selected copper-imidazolate complexes.

Analysis of Ligand-to-Metal Charge Transfer (LMCT) and d-d Transitions

The electronic absorption spectra of copper-imidazole complexes are characterized by distinct bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions. In a study of a chlorotetrakis(imidazole) copper(II) chloride complex, an intense absorption band at 292 nm was attributed to a Cl(π) → Cu(dx²-y²) LMCT transition. mdpi.com Another investigation on mononuclear copper(II) salicylate (B1505791) imidazole complexes identified a band around 406 nm as an LMCT transition. birzeit.edu The d-d transitions, which are typically weaker, provide information about the geometry of the copper center. For instance, an absorption peak at 627 nm in a Cu(II)(C₃N₂H₄)₄Cl]Cl complex was assigned to a d-d transition, indicating a distorted tetragonal geometry. mdpi.com The position and intensity of these bands are sensitive to the specific ligands and their coordination geometry around the copper ion. mdpi.combirzeit.edu

Table 1: Spectroscopic Data for Copper-Imidazole Complexes

| Complex | Transition | Wavelength (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| [Cu(II)(C₃N₂H₄)₄Cl]Cl | LMCT (Cl(π) → Cu(dx²-y²)) | 292 | Not specified | mdpi.com |

| [Cu(II)(C₃N₂H₄)₄Cl]Cl | d-d | 627 | Not specified | mdpi.com |

| Mononuclear Copper(II) Salicylate Imidazole Complex | LMCT | 406 | 225 | birzeit.edu |

| Mononuclear Copper(II) Salicylate Imidazole Complex | d-d | 636 | 210 | birzeit.edu |

| [Cu(L2)OO(t)Bu]⁺ | LMCT (alkylperoxo π(σ) → Cu) | 395 | 950 | nih.gov |

| [Cu(L2)OOH]⁺ | LMCT (peroxo π(σ) → Cu) | 365 | 1300 | nih.gov |

Note: L2 refers to a specific bisamide functionalized imidazole tripod ligand.

Investigation of Photophysical Properties and Thermochromism

The photophysical properties of copper-imidazole complexes are of significant interest for applications in areas like organic light-emitting devices (OLEDs). Copper(I) complexes, in particular, can exhibit strong luminescence. For example, a copper(I) complex with a fluorene-functionalized imidazole-pyridine ligand showed an emission maximum at 583 nm in a PMMA film, originating from a triplet metal-to-ligand charge transfer (³MLCT) excited state. atlantis-press.com The excited state dynamics of these complexes can be complex, involving processes like intersystem crossing from singlet to triplet states. nih.gov

Thermochromism, the change of color with temperature, has also been observed in some copper-imidazole systems. An irreversible thermochromic behavior was reported for a copper chloride imidazolium (B1220033) nanoparticle network, which changed color from green to yellow at 180 °C. rsc.org This change was attributed to a configurational change of the copper complex from a planar to a tetragonal geometry. rsc.org Another study on a dinuclear copper(II) complex demonstrated irreversible thermochromism upon heating to 160 °C, which was linked to a change from an octahedral geometry to a distorted square-pyramidal coordination. researchgate.net

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

Determination of Copper Oxidation States and Local Coordination Environments

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful tools for probing the oxidation state and local coordination environment of copper ions in these complexes.

X-ray Absorption Spectroscopy (XAS) , including both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides detailed information about the absorbing atom. The position and features of the absorption edge in XANES are sensitive to the formal oxidation state of the copper ion. niscair.res.in For instance, the absence of a pre-edge feature around 8983-8984 eV in the K-edge spectra of certain copper(II)-imidazole complexes confirms the +2 oxidation state. niscair.res.in Combined EXAFS and Minuit X-ray absorption near-edge structure (MXAN) analyses of a copper(II) imidazole complex in solution revealed a square-pyramidal inner coordination sphere with four equatorial nitrogen atoms at approximately 2.0 Å from the copper center. nih.govacs.org These studies also identified axial interactions at longer distances. nih.govacs.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements present. In a study of a copper(II)-imidazole complex grafted onto graphene oxide, XPS confirmed the presence of copper, carbon, nitrogen, and oxygen. mdpi.com The Cu 2p XPS spectrum can be used to determine the oxidation state of copper. The presence of characteristic satellite peaks in the Cu 2p spectra is a hallmark of Cu(II) compounds, whereas these satellites are absent in Cu(I) spectra. nih.gov For example, in the copper(II)-imidazole grafted graphene oxide, the Cu 2p XPS spectra showed peaks at energies consistent with the Cu(II) state. mdpi.com

Table 2: XAS and XPS Data for Copper-Imidazole Complexes

| Technique | Complex/Material | Finding | Method | Reference |

| XAS (EXAFS & MXAN) | Copper(II) imidazole complex in aqueous solution | Square-pyramidal coordination; Cu-N (equatorial) distance ~2.0 Å | Cu K-edge | nih.govacs.org |

| XAS (XANES) | Copper(II) mixed ligand complexes with imidazole | Confirmed Cu(II) oxidation state | Cu K-edge | niscair.res.in |

| XPS | Copper(II)-(imidazole)₂Cl₂ grafted on graphene oxide | Presence of Cu, C, N, O confirmed; Cu 2p peaks indicative of Cu(II) | Survey and high-resolution scans | mdpi.com |

| XPS | 4-methyl-2-phenyl-imidazole on Cu surface | Adsorbed molecule bonds via C and N atoms | Angle-resolved XPS | rsc.org |

| XAS | Atomically dispersed CuNx sites from BIF-29(Cu) | Pristine material has Cu²⁺; calcination leads to partial reduction and formation of a Cu-N₂ motif | Cu K-edge | nist.gov |

Advanced Microscopy Techniques for Morphology and Nanostructure Analysis

Advanced microscopy techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are indispensable for visualizing the morphology, size, and structure of copper-imidazole based materials at the nanoscale.

Scanning Electron Microscopy (SEM) provides information about the surface topography and morphology of materials. SEM images of copper nanoparticles synthesized with imidazole-based compounds revealed spherical or ellipsoidal shapes with particle sizes ranging from approximately 100 to 600 nm, depending on the specific imidazole derivative used. nih.gov In another study, SEM was used to observe the well-defined pseudorhombic dodecahedral morphology of cobalt-copper-ZIF structures. nih.gov

Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the visualization of internal structures and the determination of particle size and distribution. TEM analysis of copper-imidazole metal-organic framework (MOF) nanostructures synthesized by pulsed laser ablation showed that the number and size of the nanomaterials increased with increasing ligand concentration. colab.ws High-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM), a variant of TEM, has been used to demonstrate the atomic dispersion of copper atoms in 2D copper-imidazolate framework nanosheets. rsc.org

While direct AFM studies on "copper;imidazol-3-ide;hydrate" were not found in the search results, this technique is widely used to characterize the topography and surface roughness of thin films and nanostructures, and would be a valuable tool for analyzing films or coatings made from this material.

Computational and Theoretical Chemistry of Copper;imidazol 3 Ide;hydrate Complexes

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for studying the properties of transition metal complexes, including those of copper with imidazolate and water ligands. DFT methods offer a balance between computational cost and accuracy, making them suitable for the investigation of the molecular and electronic structures of these systems. By approximating the many-electron problem to one concerning the electron density, DFT allows for the reliable prediction of various molecular properties.

A fundamental application of DFT in the study of copper imidazolate systems is the determination of their equilibrium geometries through energy minimization. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized structure corresponds to the most stable arrangement of the atoms in the complex.

Theoretical calculations have been instrumental in elucidating the coordination environment around the copper(II) ion in hydrated imidazolate complexes. For instance, in a complex such as tetra(imidazole)diaqua copper(II), ([Cu(C₃H₄N₂)₄(H₂O)₂]²⁺), DFT calculations can precisely predict the key bond lengths and angles. The coordination geometry is often found to be a tetragonally elongated octahedron, a common feature for Cu(II) complexes due to the Jahn-Teller effect.

The calculated bond distances from DFT are generally in good agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the theoretical models. For example, the calculated Cu-N bond length for a copper-imidazole complex is approximately 2.03 Å, which aligns well with the range of 1.97–2.16 Å observed in crystal structures. researchgate.net This agreement between theoretical predictions and experimental observations underscores the reliability of DFT for structural elucidation.

Below is a data table showcasing a comparison of selected optimized geometrical parameters for a model copper(II)-imidazole complex, illustrating the typical bond lengths predicted by DFT calculations in comparison to experimental values.

| Parameter | DFT Calculated Value (Å) | Experimental X-ray Value (Å) |

|---|---|---|

| Cu-N1 | 2.03 | 1.996 |

| Cu-N2 | 2.03 | 2.036 |

This table presents a comparison of DFT-calculated and experimentally determined bond lengths in a model copper(II)-imidazole complex, demonstrating the predictive power of the computational approach. researchgate.net

The electronic properties of copper imidazolate complexes are governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations provide a detailed picture of the energies and spatial distributions of these orbitals. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy reflects its electron-accepting capability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the chemical reactivity and kinetic stability of the complex. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap is indicative of a more reactive species. For copper(II) complexes, the singly occupied molecular orbital (SOMO) is also of significant importance, often corresponding to the HOMO in an open-shell system.

In copper-imidazole complexes, the HOMO and LUMO are typically distributed around the metal center and the coordinated atoms of the ligands. mdpi.com The specific nature of these orbitals, whether they are metal-centered (d-orbitals) or ligand-centered (π or π* orbitals), determines the electronic transition properties of the complex. For instance, a transition from a metal-centered HOMO to a ligand-centered LUMO would be classified as a metal-to-ligand charge transfer (MLCT) band in the electronic spectrum. The HOMO-LUMO gap for imidazole (B134444) itself has been calculated to be around 4.4871 eV, and this value is modulated upon coordination to a copper center. researchgate.net

The table below provides illustrative data on the calculated frontier orbital energies and the HOMO-LUMO gap for a representative copper-imidazole complex.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Illustrative DFT-calculated HOMO and LUMO energies and the resulting energy gap for a model copper-imidazole complex.

DFT calculations are also a valuable tool for predicting and interpreting the spectroscopic properties of copper imidazolate complexes. For paramagnetic Cu(II) complexes, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful experimental technique. DFT can be used to calculate the g-tensor and hyperfine coupling constants, which are the key parameters obtained from an EPR spectrum. The calculated R parameter, derived from the g-values, can suggest the ground state of the unpaired electron, often confirming a d(x²-y²) ground state consistent with the geometry. mdpi.com

Similarly, DFT can aid in the assignment of electronic transitions observed in UV-Vis spectra. By calculating the energies of various electronic transitions, such as d-d transitions and charge-transfer bands, a theoretical spectrum can be generated and compared with the experimental one. For example, calculations on a hydrated Cu(II) complex predicted four d-d transitions at 843, 670, 581, and 573 nm, which can be correlated with the broad bands observed experimentally. mdpi.com

The following table presents a hypothetical comparison of DFT-predicted and experimental spectroscopic parameters for a copper imidazolate hydrate (B1144303) complex.

| Spectroscopic Parameter | DFT Predicted Value | Experimental Value |

|---|---|---|

| EPR g|| | 2.25 | 2.28 |

| EPR g⊥ | 2.05 | 2.06 |

| UV-Vis λmax (d-d transition) | 650 nm | 670 nm |

A representative comparison of theoretical and experimental spectroscopic parameters for a model copper imidazolate hydrate complex.

Time-Dependent DFT (TD-DFT) for Excited States and Optical Properties

To specifically investigate the nature of electronic excited states and to simulate optical absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is employed. TD-DFT is an extension of ground-state DFT that allows for the calculation of excitation energies and oscillator strengths of electronic transitions.

By applying TD-DFT, one can gain a deeper understanding of the origin of the bands observed in the UV-Vis spectrum of a copper;imidazol-3-ide;hydrate complex. The calculations can distinguish between d-d transitions, which are typically weak and occur in the visible region, and more intense charge-transfer (CT) transitions. For instance, TD-DFT calculations can confirm that a broad band in the visible region of the spectrum is composed of several underlying d-d transitions. mdpi.com The method can also identify ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, providing a complete picture of the electronic structure and optical properties of the complex.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While DFT methods are excellent for studying the electronic structure of molecules, they can be computationally expensive for large systems or for simulating the behavior of molecules over time. For these purposes, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are more suitable. These methods use classical mechanics to model the interactions between atoms, relying on a force field to describe the potential energy of the system.

MD simulations can provide valuable insights into the dynamic behavior of copper imidazolate complexes in solution. By simulating the motion of the complex and the surrounding solvent molecules over time, one can study processes such as ligand exchange, conformational changes of the imidazolate ligands, and the dynamics of the hydration shell.

For example, MD simulations of aqueous [Cu(II)(Imidazole)₄] have revealed that the exchange of axially coordinated water molecules with water from the bulk solvent occurs on a picosecond timescale (25 to 50 ps). researchgate.net These simulations also show that this exchange is coupled to the flexibility of the copper's coordination sphere, specifically the out-of-plane motion of the copper atom relative to the coordinating nitrogen atoms. researchgate.net Such studies are crucial for understanding the reactivity and function of these complexes in biological and chemical systems where they are often in an aqueous environment. The conformational flexibility of the imidazole ligands, such as ring puckering or rotational motions, can also be analyzed from MD trajectories, providing a more complete picture of the complex's behavior than what can be obtained from static quantum chemical calculations.

Modeling of Intermolecular Interactions and Supramolecular Assembly

The formation of extended supramolecular architectures in copper-imidazolate complexes, which often include water molecules (hydrate), is governed by a network of non-covalent intermolecular interactions. Computational modeling has become an indispensable tool for understanding and predicting these assemblies. Theoretical methods, particularly Density Functional Theory (DFT), Hirshfeld surface analysis, and Quantum Theory of Atoms in Molecules (QTAIM), are employed to investigate interactions such as hydrogen bonding and π-π stacking that direct the self-assembly process. nih.gov

Hydrogen bonds, involving the imidazole N-H groups, coordinated or free water molecules, and counter-ions, are primary drivers in the construction of these supramolecular networks. nih.gov For instance, crystallographic and theoretical analyses have revealed that molecular building units in copper(II) complexes can be linked into 1D, 2D, and 3D supramolecular structures through extensive hydrogen bonding. nih.gov In hydrated complexes, water molecules can act as bridges, connecting mononuclear copper units through hydrogen bonds to form intricate chains and layered structures. nih.gov

Hirshfeld surface analysis is a powerful technique used to visualize and quantify intermolecular contacts. By mapping properties like d_norm (normalized contact distance) onto the surface, researchers can identify the specific atoms involved in interactions and their relative contributions to the crystal packing. Fingerprint plots derived from this analysis provide a 2D representation of these interactions, allowing for a quantitative breakdown. For example, in certain copper-imidazole derivative complexes, these plots reveal the significant role of O···H, H···H, and C···H contacts in stabilizing the crystal structure. nih.gov

π-π stacking is another crucial interaction, particularly when aromatic ligands are present alongside imidazole. In some copper(II) supramolecular complexes, π-π interactions between adjacent aromatic or even imidazole rings contribute to the formation of chains and layered structures. researchgate.netnih.gov The orientation and distance between the interacting rings, which dictate the strength of the interaction, can be accurately modeled using computational chemistry. These noncovalent interactions collectively determine the final supramolecular isomerism observed in the solid state, leading to different network topologies such as (6,3) and (4,4) networks from the same chemical constituents under varied conditions. acs.org

Table 1: Key Intermolecular Interactions in Copper-Imidazolate Supramolecular Assembly

| Interaction Type | Description | Computational Method | Reference |

|---|---|---|---|

| Hydrogen Bonding | Connects molecular units via N-H···O, O-H···N, or C-H···X interactions, often involving hydrate molecules. | DFT, QTAIM | nih.gov, nih.gov |

| π-π Stacking | Occurs between aromatic rings (imidazole or other ligands), contributing to chain and layer formation. | DFT | researchgate.net, nih.gov |

| Halogen Bonding | Interactions involving halide counter-ions, which can be significant in the overall crystal packing. | Hirshfeld Surface Analysis | nih.gov |

Conceptual DFT for Chemical Reactivity Parameters (e.g., Hardness, Softness, Electrophilicity)

Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying the chemical reactivity of molecules through a set of descriptors derived from the variation of energy with respect to the number of electrons. mdpi.combohrium.com These parameters, such as chemical potential (μ), hardness (η), softness (S), and electrophilicity (ω), offer valuable insights into the stability and reaction tendencies of copper-imidazolate complexes.

The fundamental quantities are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Chemical Potential (μ): Often related to the negative of electronegativity (χ), it measures the escaping tendency of an electron from the system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. A large HOMO-LUMO gap implies high hardness and low reactivity. It is calculated as η ≈ (E_LUMO - E_HOMO).

Global Softness (S): The reciprocal of hardness (S = 1/η), it indicates the capacity of a molecule to receive electrons.

Global Electrophilicity Index (ω): This index measures the stabilization in energy when the system acquires an additional electronic charge from the environment. It is defined as ω = μ² / (2η).

Table 2: Representative Conceptual DFT Reactivity Descriptors

| Parameter | Formula | Chemical Interpretation |

|---|---|---|

| Chemical Potential (μ) | μ ≈ (E_HOMO + E_LUMO) / 2 | Electron escaping tendency; related to electronegativity. |

| Hardness (η) | η ≈ (E_LUMO - E_HOMO) | Resistance to change in electron configuration; indicates stability. |

| Softness (S) | S = 1 / η | A measure of the molecule's polarizability and reactivity. |

| Electrophilicity (ω) | ω = μ² / (2η) | Propensity of a species to accept electrons; a measure of electrophilic character. |

Note: These formulas are based on finite difference approximations. nih.gov

Theoretical Modeling of Reaction Mechanisms and Catalytic Pathways

Computational modeling is a cornerstone of modern catalysis research, enabling detailed investigation of reaction mechanisms involving copper-imidazolate complexes at the molecular level. DFT calculations are the primary tool used to map out potential energy surfaces, identify intermediates and transition states, and elucidate the step-by-step pathways of catalytic cycles. nih.gov

One significant area of application is in the hydrogenation of CO2 to methanol (B129727), where copper nanoparticles encapsulated in zeolitic imidazolate frameworks (ZIFs) have shown promise as stable and selective catalysts. researchgate.net Theoretical calculations in such systems help identify the active sites responsible for catalysis. For instance, DFT calculations revealed that specific Cu–O–Zn sites were active for CO2 adsorption, a critical first step in the hydrogenation process. researchgate.net

In the context of organic synthesis, such as copper-catalyzed cross-coupling reactions, computational studies can unravel complex mechanistic questions. For copper(I)-catalyzed reactions, there can be competing catalytic cycles (e.g., involving Cu(I)/Cu(II)/Cu(III) species). nih.gov Theoretical modeling helps to:

Identify the catalyst's resting state.

Calculate the activation barriers for key steps like oxidative addition and transmetalation. nih.gov

Understand the role of ligands and solvents in modulating reactivity.

Explain the formation of by-products by exploring alternative reaction pathways.

These models provide a dynamic picture of the reaction, complementing experimental observations from spectroscopy and kinetics. acs.org For example, in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), computational results have supported the involvement of two copper centers in the catalytic cycle. acs.org

Calculation of Adsorption Energies and Transition States

A critical component of modeling catalytic reactions is the accurate calculation of adsorption energies of reactants onto the catalyst surface and the energy barriers of transition states between intermediates.

Adsorption Energy (E_ads): This value quantifies the strength of the interaction between a molecule (adsorbate) and the catalyst surface. It is typically calculated as: E_ads = E_total - (E_surface + E_molecule) where E_total is the energy of the optimized adsorbate-surface system, and E_surface and E_molecule are the energies of the clean catalyst surface and the isolated molecule, respectively.

A negative E_ads indicates a stable adsorption process. For example, DFT calculations for a Cu/ZIF-8 catalyst showed that Cu–O–Zn sites were active for CO2 adsorption with a significant adsorption energy of -2.82 eV, indicating strong binding that facilitates subsequent reaction steps. researchgate.net Similarly, the interaction of imidazole derivatives with copper surfaces has been modeled to understand their role as corrosion inhibitors, where the strength of adsorption is a key parameter. researchgate.netrsc.org Achieving an accurate and balanced description of both covalent (chemisorption) and non-covalent (physisorption) interactions is a key challenge, often requiring advanced functionals or corrective schemes. nih.govbohrium.com

Transition States (TS): A transition state represents the highest energy point along the lowest energy path between a reactant and a product. Locating the TS structure and calculating its energy is crucial for determining the reaction's activation energy (energy barrier), which governs the reaction rate. Methods like the nudged elastic band (NEB) or dimer method are used to find the minimum energy path and identify the TS.

For instance, in modeling C-C coupling reactions on copper surfaces, identifying the transition states for the dimerization of adsorbed intermediates is the bottleneck step that determines selectivity towards valuable C2 products. scienceasia.org The calculated activation barriers for these steps provide direct insight into the catalyst's efficiency and can guide the design of improved catalysts with lower energy barriers for desired reaction pathways.

Table 3: Example of Calculated Adsorption Energy

| System | Adsorbate | Adsorption Site | Calculated E_ads (eV) | Method | Reference |

|---|---|---|---|---|---|

| Cu nanoparticles in ZIF-8 | CO₂ | Cu–O–Zn | -2.82 | DFT | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of Copper;imidazol 3 Ide;hydrate

Redox Chemistry of Copper(I)/Copper(II) Imidazolate Systems

The redox couple of Cu(I)/Cu(II) is central to the catalytic activity of copper imidazolate complexes. The facile interchange between these oxidation states allows for the activation of substrates and the progression of catalytic cycles. The specific redox potential of a copper imidazolate complex can be influenced by the coordination environment, including the nature of the imidazole (B134444) ligand and the presence of other coordinating species.

Systematic electrochemical studies on copper complexes with various imidazole-containing ligands, such as peptides with histidine residues, have been conducted using cyclic voltammetry. These studies reveal that for many Cu(II) complexes, a quasi-reversible one-electron reduction process is characteristic. nih.gov The formal reduction potentials for these complexes typically fall within the range of 200-400 mV, which is a key factor in their ability to function as models for the Cu-Zn-superoxide dismutase (CuZnSOD) enzyme. nih.gov

The ligand environment significantly impacts the redox properties of the copper center. For instance, in a series of copper(II) triflate complexes with 1,10-phenanthroline (B135089) and its derivatives, subtle changes in the ligand structure led to incremental shifts in the redox potential. However, a complex containing a diazafluorenone ligand exhibited a drastically different redox potential, resulting in a remarkably air-stable copper(I) complex. nih.govresearchgate.net This stability of the copper(I) state was found to enhance the catalytic performance in C-N bond-forming cross-coupling reactions. nih.govresearchgate.net

Oxygen Activation and Formation of Reactive Oxygen Species

Copper(I) imidazolate complexes are known to react with molecular oxygen (O₂), a process central to the function of many copper-containing enzymes. This "oxygen activation" involves the transfer of an electron from the Cu(I) center to the O₂ molecule, leading to the formation of a cupric-superoxide (Cu(II)-O₂⁻) species. nih.govacs.org This initial adduct is a key reactive oxygen species (ROS) that can participate in various oxidative reactions.

The formation of this superoxide (B77818) intermediate is often the first step in more complex reaction pathways. acs.org For example, in bioinspired systems, the Cu(II)-superoxide species can be converted to peroxodicopper(II) complexes or can abstract a hydrogen atom from a C-H bond of a substrate. acs.org The formation of ROS, such as hydroxyl radicals, has been observed to be significantly enhanced by the presence of copper. nih.gov Studies have shown that this ROS formation is a critical event that can lead to processes like lipid peroxidation. nih.gov

The nature of the imidazole ligation plays a role in the subsequent reactivity. For instance, Nτ-imidazole ligation, which is conserved in tyrosinase enzymes, is thought to be functionally advantageous for substrate accessibility and the stabilization of high oxidation states of copper, such as Cu(III), which can be formed from the reaction with oxygen. researchgate.net

Interfacial and Intramolecular Electron Transfer Processes in Cu-Imidazolate Catalysis

Electron transfer is a fundamental process in the catalytic cycles of copper imidazolate complexes. This can occur through both intramolecular and interfacial pathways.

Intramolecular electron transfer has been studied in Cu(II) complexes with ligands such as aryl-imidazo-1,10-phenanthroline derivatives. rsc.org In these systems, the geometry of the complex and the nature of substituents on the ligand can influence the spectral and redox properties, leading to autoreduction of Cu(II) to Cu(I) through intramolecular electron transfer. rsc.org This process is often accompanied by the oxidation of the ligand. rsc.org The formation of a pseudo-tetrahedral L₂·Cu²⁺ complex can induce a positive shift in the reduction potential, facilitating this autoreduction. rsc.org The rate of intramolecular electron transfer is also influenced by the reorganization energy of the copper center. Binuclear copper centers, such as the CuA site in some proteins, have been shown to have lower reorganization energies compared to mononuclear blue copper centers, making them more efficient electron transfer agents. nih.gov

Interfacial electron transfer is crucial in heterogeneous catalysis involving copper imidazolate frameworks. In hybrid materials, such as those combining zeolitic imidazolate framework-8 (ZIF-8) with Cu₂O, the interface between the two components plays a key role in the catalytic activity for CO₂ reduction. rsc.orgresearchgate.net Density Functional Theory (DFT) calculations have shown that the incorporation of Cu₂O into the ZIF-8 structure enhances the electron density of the sp² carbon sites, which facilitates efficient charge transfer and the stabilization of key reaction intermediates. rsc.orgresearchgate.net Similarly, in catalysts where copper nanoparticles are encapsulated within ZIF-8, a strong interaction between the copper and zinc species at the interface can lead to electron injection from the zinc oxide to the copper oxide, influencing the catalytic properties for CO₂ hydrogenation. nih.gov

The ability of imidazole to facilitate electron transfer from organic reductants has also been noted. nih.gov In cyclic voltammetry studies, imidazole can shift the oxidizing wave of certain organic compounds to lower potentials, acting as a proton acceptor to enable concerted proton/electron transfer. nih.gov

Ligand Exchange and Coordination Sphere Dynamics of Hydrated Copper Imidazolates

The coordination sphere of a hydrated copper imidazolate complex is dynamic, with ligands potentially exchanging with solvent molecules or other species in solution. This dynamic behavior is critical for catalysis, as it allows for the binding of substrates and the release of products.

The coordination environment of copper ions can be flexible, with the ability to accommodate different numbers of coordinating atoms. acs.org This flexibility is provided by the combination of nitrogen and sulfur donor atoms from ligands like imidazole and methionine residues in biological systems. acs.org In synthetic complexes, the coordination geometry of the copper(II) ion can be subtly impacted by the nature of the ligands, as seen in a series of copper(II) triflate complexes with 1,10-phenanthroline and its derivatives. nih.govresearchgate.net

Water molecules are often part of the coordination sphere of copper imidazolates, and their exchange with other ligands is a key step in many reactions. For instance, in the active site of CuZnSOD, a water molecule is bound to the copper ion in the oxidized state. nih.gov The lability of this water ligand is important for the enzyme's catalytic function.

Kinetic Studies of Catalytic Reactions Promoted by Copper Imidazolate Complexes

Kinetic studies provide valuable insights into the mechanisms of catalytic reactions promoted by copper imidazolate complexes. These studies can help to determine the rate-determining steps of a reaction and to understand how the reaction rate is influenced by factors such as substrate concentration, catalyst loading, and temperature.

The kinetics of oxygen binding to Cu(I) complexes have been investigated using techniques such as cryogenic stopped-flow kinetics. acs.org These studies have revealed that the oxygenation of Cu(I) complexes can proceed through a dual pathway mechanism, involving both a rate-determining solvolysis step followed by rapid oxygenation and a direct, bimolecular oxygenation process. acs.org

In the context of photocatalysis, the redox potential of the catalyst is crucial for the reaction efficiency. acs.org Studies on the photocatalytic amination of arenes have shown that photocatalysts with appropriate redox potentials are necessary for a single electron transfer (SET) process to occur, leading to high product yields. acs.org

Identification and Characterization of Reaction Intermediates in Catalytic Cycles

The identification and characterization of reaction intermediates are essential for elucidating the detailed mechanism of a catalytic cycle. Various spectroscopic and analytical techniques are employed to detect and study these often transient species.

In the activation of dioxygen by copper(I) complexes, the initial Cu(II)-superoxide intermediate has been extensively studied. acs.org Further reaction can lead to the formation of other copper-oxygen species, such as cupric-hydroperoxo and cupric-oxyl intermediates. nih.gov In some cases, η¹-Cu(II)-peroxido species have been detected, resulting from an internal electron transfer between the copper center and a superoxide ligand. nih.gov

The characterization of these intermediates is often challenging due to their high reactivity and short lifetimes. Techniques such as electron paramagnetic resonance (EPR) spectroscopy can confirm the oxidation state of the copper center in reaction intermediates. acs.org

Mechanistic Insights into Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The catalytic cycle is generally believed to involve copper(I) acetylide and copper(I) triazolide intermediates. The reaction is thought to proceed through the coordination of the alkyne to a Cu(I) center, followed by deprotonation to form a copper acetylide. This species then reacts with the azide in a concerted or stepwise manner to form a six-membered copper-containing metallacycle, which then rearranges and protonates to release the triazole product and regenerate the Cu(I) catalyst.

The role of the imidazole ligand in this process can be multifaceted. It can stabilize the active Cu(I) oxidation state, facilitate the deprotonation of the alkyne, and influence the rate and selectivity of the cycloaddition. The specific structure of the copper imidazolate complex can therefore have a significant impact on the efficiency of the CuAAC reaction.

Interaction with Specific Substrates and Elucidation of Reaction Pathways

The reactivity of copper-imidazolate materials has been explored across a range of applications, demonstrating their versatility as catalysts for various chemical transformations. Mechanistic studies reveal that the specific structure of the copper-imidazolate complex, including the coordination environment of the copper centers and the porosity of the framework, dictates its interaction with substrates and the subsequent reaction pathways.

Electrocatalytic Oxygen Reduction Reaction (ORR)

Two-dimensional copper-imidazolate frameworks (2DCIFs) have been identified as efficient electrocatalysts for the oxygen reduction reaction (ORR), a critical process in fuel cells and metal-air batteries. These materials, composed of copper ions coordinated to imidazole carboxylic ligands, create Cu–N₄O active sites within an ultrathin nanosheet structure. This configuration is key to their catalytic performance, promoting a direct four-electron transfer pathway for the reduction of oxygen to water. This direct pathway is highly desirable as it is more efficient than the two-electron pathway that produces hydrogen peroxide as an intermediate. The unique structure of 2DCIFs enhances mass transport and electrical conductivity, contributing to their high chemical stability and excellent performance in ORR.

In some molecular copper(II) imidazole-benzimidazole complexes, the reaction pathway can be tuned. For instance, complexes with electron-withdrawing groups on the benzimidazole (B57391) ligand show high selectivity for the 4-electron reduction of O₂ to H₂O. researchgate.net In contrast, other substitutions can favor a 2-electron reduction pathway to hydrogen peroxide (H₂O₂) or a mixed pathway. researchgate.net The onset potential for the ORR in these complexes is often linked to the Cu(II)/Cu(I) redox potential, suggesting that the electrochemically generated Cu(I) species is the active site for the reaction, which proceeds via an inner-sphere mechanism. researchgate.net

Catalytic Hydrogenation of Carbon Dioxide

Copper nanoparticles encapsulated within zeolitic imidazolate framework-8 (ZIF-8) have shown significant promise as highly active, selective, and stable catalysts for the hydrogenation of CO₂ to methanol (B129727). kaust.edu.saresearchgate.net This process is a key reaction for carbon capture and utilization. Density functional theory (DFT) calculations have revealed that the interface between the copper nanoparticles and the zinc-based framework creates active Cu–O–Zn sites. researchgate.net These sites are highly effective for the adsorption of CO₂, with a calculated adsorption energy of -2.82 eV. researchgate.net

The reaction proceeds under elevated temperature and pressure (e.g., 523 K and 50 bar), and the catalyst demonstrates remarkable stability for over 200 hours. researchgate.net The catalytic performance surpasses that of the benchmark industrial Cu–Zn–Al catalyst. kaust.edu.saresearchgate.net Mechanistic studies indicate that the reaction on these catalysts preferentially follows a formate pathway, where the hydrogenation of HCOO to H₂COO is the rate-limiting step. mdpi.com The ZIF-8 framework not only provides the active sites but also prevents the sintering and deactivation of the copper nanoparticles, contributing to the catalyst's long-term stability. kaust.edu.sa

Table 1: Performance Data for Cu@ZIF-8 in CO₂ Hydrogenation

| Parameter | Value | Reference |

|---|---|---|

| Operating Temperature | 523 K | researchgate.net |

| Operating Pressure | 50 bar | researchgate.net |

| Methanol Selectivity | >90% | kaust.edu.sa |

| Stability | >200 hours | researchgate.net |

| Activity (Methanol) | 2.2 g methanol g metal⁻¹ h⁻¹ | researchgate.net |

Catalytic Decomposition of Ammonium Nitrate (B79036)

Tetra(imidazole)copper(II) nitrate complexes have been investigated as energetic catalysts to enhance the thermal decomposition of ammonium nitrate (AN), a widely used oxidizer in propellants. tandfonline.comresearchgate.net The addition of the copper-imidazole complex significantly alters the decomposition pathway of AN. It effectively reduces the endothermic phase transitions of AN and lowers its decomposition temperature by as much as 48.85 °C. researchgate.net